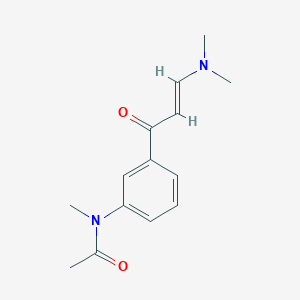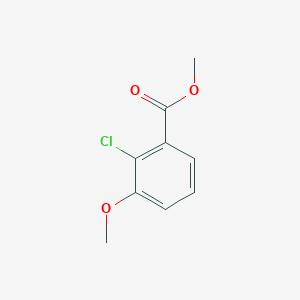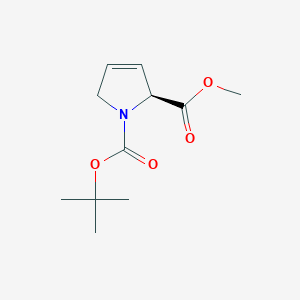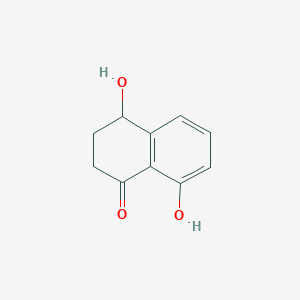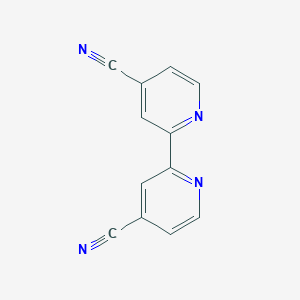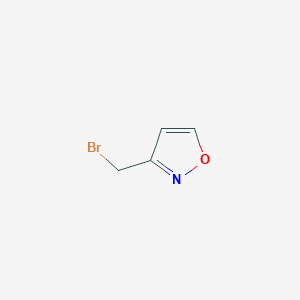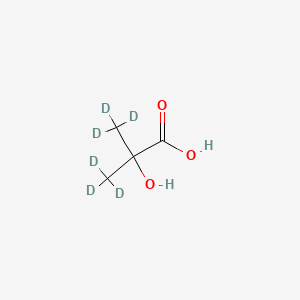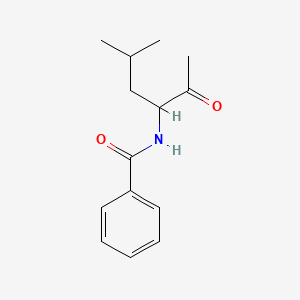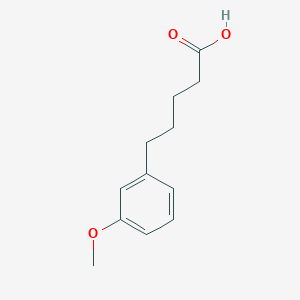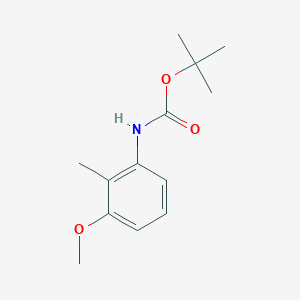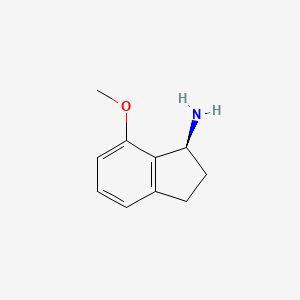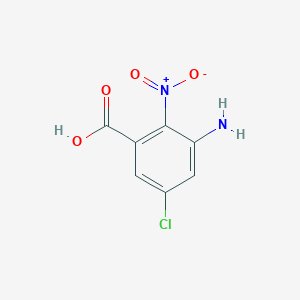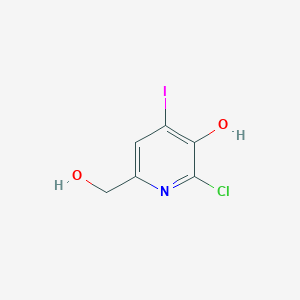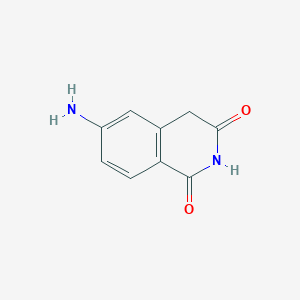
6-氨基异喹啉-1,3(2H,4H)-二酮
描述
It belongs to the class of isoquinoline alkaloids and exhibits diverse biological activities. These compounds have garnered significant attention due to their potential therapeutic applications .
Synthesis Analysis
- Development of Initial Compounds : Researchers explore pre-functionalized o-alkynylaryl aldehydes/ketones and in situ reactions from arylaldehydes and alkynes to create the initial compounds .
- Catalytic Methods : Various catalytic methods have been investigated, including those based on strong acids, alkali, transition metal ions, and non-metal catalysts .
Molecular Structure Analysis
The molecular structure of 6-Aminoisoquinoline-1,3(2H,4H)-dione consists of an isoquinoline ring with an amino group (NH₂) at position 6. The presence of the carbonyl group (C=O) at position 3 gives rise to the 1,3-dione functionality .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, its core scaffold allows for various transformations. Notably, in situ oxidation followed by a cascade process can lead to isoquinoline-1,3,4(2H)-triones, which are oxygen-rich heterocyclic compounds .
科学研究应用
抗肿瘤活性:一项研究合成了 2-芳基异喹啉-1,3(2H,4H)-二酮的衍生物并评估了它们的抗肿瘤活性。其中一种化合物尤其显示出在裸鼠 PANC-1 异种移植模型中抑制肿瘤生长的潜力 (Kang 等人,2014)。
杂环化合物合成:另一项研究重点关注利用 2-氨基异喹啉-1,3-(2H,4H)-二酮的稠合和悬浮路线合成杂环化合物。本研究探索了各种衍生物的中等产率生产 (Shaheen 等人,2020)。
HIV-1 抑制:对镁螯合 2-羟基异喹啉-1,3(2H,4H)-二酮的研究发现它们是 HIV-1 整合酶和 HIV-1 逆转录酶的核糖核酸酶 H 功能的抑制剂。一种衍生物尤其显示出抑制病毒复制的希望 (Billamboz 等人,2011)。
细胞周期蛋白依赖性激酶抑制:发现了一类新型的潜在抗肿瘤剂,包括 4-(苄胺亚甲基)异喹啉-1,3-(2H,4H)-二酮。这些衍生物对 CDK4(一种细胞周期蛋白依赖性激酶)的抑制作用强且具有选择性,高于对 CDK2 和 CDK1 的抑制作用 (Tsou 等人,2009)。
合成方法开发:总结了最近通过自由基级联反应合成异喹啉-1,3(2H,4H)-二酮的进展,重点介绍了该化合物的多种合成方法 (Niu 和 Xia,2022)。
化学传感器系统:研究了苯并-[de]异喹啉-1,3-二酮系列作为化学传感器的潜力,特别是在阴离子测定中 (Tolpygin 等人,2012)。
乳腺癌靶向:萘酰亚胺类似物 2-(2-氨基苯基)-1H-苯并[de]异喹啉-1,3(2H)-二酮 (NAP-6) 被确定为通过芳烃受体途径靶向乳腺癌的有效且选择性分子 (Gilbert 等人,2020)。
属性
IUPAC Name |
6-amino-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMMCRDPMMIBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469568 | |
| Record name | 6-amino-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoisoquinoline-1,3(2H,4H)-dione | |
CAS RN |
611187-09-8 | |
| Record name | 6-amino-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


